Ethyl N-ethyl-beta-alaninate: A Comprehensive Physicochemical Guide for the Research Professional
Ethyl N-ethyl-beta-alaninate: A Comprehensive Physicochemical Guide for the Research Professional
Abstract
This technical guide provides an in-depth analysis of the essential physicochemical characteristics of Ethyl N-ethyl-beta-alaninate (CAS No. 23651-62-9). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers a practical, field-tested perspective on the interpretation of these properties and the experimental methodologies crucial for their validation. We will explore the compound's chemical and structural identity, its key physical properties, a detailed spectroscopic profile, solubility characteristics, and acid-base behavior. Each section is supported by detailed, replicable experimental protocols and authoritative references, ensuring a robust and reliable resource for laboratory applications.
Introduction: The Significance of N-Alkylated Beta-Amino Esters
Ethyl N-ethyl-beta-alaninate, an N-substituted derivative of the naturally occurring beta-amino acid, β-alanine, belongs to a class of compounds of significant interest in synthetic chemistry and pharmaceutical development. The introduction of the N-ethyl group and the ethyl ester moiety dramatically alters the physicochemical profile compared to the parent amino acid, transforming it from a hydrophilic, zwitterionic solid into a lipophilic, liquid base.
Understanding the precise physicochemical characteristics of this molecule is paramount for its effective application. For the synthetic chemist, these properties dictate purification strategies, reaction conditions, and storage requirements. For the drug development professional, they are critical inputs for formulation design, predicting absorption, distribution, metabolism, and excretion (ADME) profiles, and ensuring the quality and stability of active pharmaceutical ingredients (APIs). This guide serves as a foundational document, providing the critical data and procedural knowledge necessary to harness the potential of Ethyl N-ethyl-beta-alaninate in a research and development setting.
Chemical Identity and Structure
The unambiguous identification of a compound is the cornerstone of all subsequent scientific investigation. Ethyl N-ethyl-beta-alaninate is defined by its unique molecular structure and associated identifiers.
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IUPAC Name: ethyl 3-(ethylamino)propanoate[1]
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Synonyms: Ethyl N-ethyl-β-alaninate, Ethyl 3-ethylaminopropionate, N-ethyl-β-alanine ethyl ester[1]
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CAS Number: 23651-62-9[1]
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Molecular Formula: C₇H₁₅NO₂[1]
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Molecular Weight: 145.20 g/mol [1]
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Chemical Structure:
Source: PubChem CID 90223[1]
Core Physicochemical Properties
The physical state and bulk properties of a compound are fundamental to its handling, processing, and behavior in various matrices. While extensive experimental data for Ethyl N-ethyl-beta-alaninate is not widely published, a combination of computed values and data from close structural analogs allows for a reliable characterization profile.
| Property | Value | Source & Comments |
| Physical State | Liquid | Expected at standard temperature and pressure, based on analogs. |
| Boiling Point | ~180-190 °C (estimated) | No experimental data at atmospheric pressure found. Estimated based on trends for similar N-alkylated amino acid esters. For comparison, β-Alanine ethyl ester has a boiling point of 58 °C at 14 Torr. |
| Melting Point | Not Applicable (Liquid) | As a liquid at room temperature, the melting point is well below 0 °C. |
| Density | ~0.95 - 1.05 g/mL | No experimental data found. For comparison, the related Ethyl 3-(benzylamino)propionate has a density of 1.017 g/mL. |
| Refractive Index (n₂₀/D) | ~1.43 - 1.45 | No experimental data found. For comparison, Ethyl 3-(benzylamino)propionate has a refractive index of 1.504. |
| XLogP3 | 0.4 | Computed by PubChem. This value indicates a relatively low lipophilicity, suggesting some degree of water solubility.[1] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral characteristics of Ethyl N-ethyl-beta-alaninate, providing a benchmark for identity and purity assessment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the primary tool for elucidating the hydrogen framework of a molecule. For Ethyl N-ethyl-beta-alaninate in a deuterated solvent like CDCl₃, the following proton signals are predicted:
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~4.1 ppm (quartet, 2H): The two protons of the ester methylene group (-O-CH₂ -CH₃), split by the adjacent methyl group.
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~2.8 ppm (triplet, 2H): The two protons on the carbon adjacent to the ester carbonyl (-CH₂ -C=O).
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~2.6 ppm (quartet, 2H): The two protons of the N-ethyl methylene group (-NH-CH₂ -CH₃), split by the adjacent methyl group.
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~2.5 ppm (triplet, 2H): The two protons on the carbon adjacent to the nitrogen atom (-NH-CH₂ -).
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~1.2 ppm (triplet, 3H): The three protons of the ester methyl group (-O-CH₂-CH₃ ).
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~1.1 ppm (triplet, 3H): The three protons of the N-ethyl methyl group (-NH-CH₂-CH₃ ).
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~1.5-2.0 ppm (broad singlet, 1H): The amine proton (-NH -). The chemical shift and multiplicity of this peak can vary significantly with concentration, temperature, and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are as follows:
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~172 ppm: Ester carbonyl carbon (C =O).
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~60 ppm: Ester methylene carbon (-O-CH₂ -CH₃).
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~48 ppm: Carbon adjacent to the nitrogen (-NH-CH₂ -).
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~44 ppm: N-ethyl methylene carbon (-NH-CH₂ -CH₃).
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~35 ppm: Carbon adjacent to the carbonyl (-CH₂ -C=O).
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~15 ppm: N-ethyl methyl carbon (-NH-CH₂-CH₃ ).
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~14 ppm: Ester methyl carbon (-O-CH₂-CH₃ ).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
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~3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch of the secondary amine.
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~2850-2980 cm⁻¹ (strong, sharp): C-H stretching from the ethyl and methylene groups.
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~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl group. This is a highly diagnostic peak.
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~1180 cm⁻¹ (strong): C-O stretch of the ester linkage.
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~1460 cm⁻¹ and ~1370 cm⁻¹: C-H bending vibrations.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would provide valuable information on the compound's molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight of the compound.[1]
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Key Fragmentation Patterns:
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Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z = 100.
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Alpha-cleavage adjacent to the nitrogen atom, leading to various fragmentation pathways.
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Loss of the ethyl group from the ester (-CH₂CH₃), resulting in a fragment at m/z = 116.
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Solubility and Partition Coefficient (LogP)
The solubility of a compound in various solvents is a critical parameter for drug delivery, formulation, and purification. The LogP (partition coefficient between octanol and water) is a key indicator of a molecule's lipophilicity.
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Aqueous Solubility: As a tertiary amine with a relatively short alkyl chain, Ethyl N-ethyl-beta-alaninate is expected to have some solubility in water, particularly under acidic conditions where the amine group is protonated to form a more soluble ammonium salt.
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Organic Solubility: The compound is expected to be freely soluble in a wide range of organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether).
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LogP Insights: The computed XLogP3 value of 0.4 suggests a compound with a balanced hydrophilic-lipophilic character.[1] This is a crucial data point for ADME modeling, as it influences membrane permeability and distribution within biological systems.
Acid-Base Properties (pKa)
The secondary amine in Ethyl N-ethyl-beta-alaninate is a basic center, capable of accepting a proton. The pKa of its conjugate acid is a key determinant of its ionization state at a given pH.
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Estimated pKa: The pKa of the conjugate acid of a typical secondary amine is around 10-11. The presence of the ester group two carbons away is expected to have a minor electron-withdrawing effect, potentially lowering the pKa slightly. A reasonable estimate for the pKa of the protonated form of Ethyl N-ethyl-beta-alaninate is in the range of 9.5 - 10.5 .
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Significance in Drug Development: This pKa value indicates that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form. This has profound implications for its interaction with biological targets, its solubility, and its absorption characteristics.
Experimental Methodologies
To ensure scientific integrity, the following section details robust, step-by-step protocols for the synthesis and characterization of Ethyl N-ethyl-beta-alaninate. These methods are designed to be self-validating, with clear endpoints and criteria for success.
Synthesis: Michael Addition
A standard and efficient method for synthesizing N-alkylated-β-alanine esters is the Michael addition of an amine to an acrylate ester.
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate (1.0 equivalent) in ethanol (approx. 2-3 mL per mmol of acrylate).
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Amine Addition: Cool the solution in an ice bath (0 °C). Slowly add ethylamine (1.1 equivalents, typically as a solution in a solvent like THF or water) dropwise to the stirred solution.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be purified by vacuum distillation to yield pure Ethyl N-ethyl-beta-alaninate.
Causality: The use of a slight excess of the amine helps to ensure complete consumption of the acrylate starting material. Ethanol is a suitable solvent as it readily dissolves both reactants. The reaction is typically exothermic, so initial cooling is a necessary safety precaution.
Caption: Synthetic workflow for Ethyl N-ethyl-beta-alaninate.
pKa Determination via Potentiometric Titration
This protocol allows for the empirical determination of the compound's pKa value.
Protocol:
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Sample Preparation: Accurately weigh approximately 0.1 mmol of Ethyl N-ethyl-beta-alaninate and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution (to maintain constant ionic strength).
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Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH meter with a glass electrode to monitor the pH.
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Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.1 or 0.2 mL). Record the pH after each addition.
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Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
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pKa Calculation: The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated). This corresponds to the midpoint of the flattest region (buffer region) of the titration curve.
Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of standardized acidic titrant. The self-validating nature comes from the characteristic sigmoidal shape of the titration curve, which confirms the presence of a single basic functional group being titrated.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The physicochemical properties of Ethyl N-ethyl-beta-alaninate define its behavior from the reaction flask to complex biological systems. This guide has provided a comprehensive overview of its chemical identity, physical characteristics, spectroscopic signature, solubility, and acid-base properties. By grounding this data in the context of practical experimental methodologies and field-proven insights, we establish a robust framework for the confident application of this compound in research and development. The provided protocols serve as a starting point for in-house validation, ensuring the quality and consistency required for high-level scientific inquiry.
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